molecular formula C13H20BNO3 B6149182 1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one CAS No. 2001079-59-8

1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6149182
CAS No.: 2001079-59-8
M. Wt: 249.12 g/mol
InChI Key: MUUKNVJLQNKIRG-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one (CAS No. 1418129-42-6) is a boronate-containing heterocyclic compound with a molecular weight of 249.12 g/mol . Its structure features a dihydropyridin-2-one core substituted with methyl groups at positions 1 and 6, and a pinacol boronate ester at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for carbon-carbon bond formation . The boronate ester moiety enables efficient palladium-catalyzed coupling with aryl/vinyl halides or triflates, making it a valuable building block in pharmaceuticals and materials science.

Properties

CAS No.

2001079-59-8

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C13H20BNO3/c1-9-10(7-8-11(16)15(9)6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

MUUKNVJLQNKIRG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C=C2)C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1,6-dimethyl-1,2-dihydropyridin-2-one

The precursor 5-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one is synthesized via bromination of 1,6-dimethyl-1,2-dihydropyridin-2-one using N-bromosuccinimide (NBS) in acetonitrile at 80°C. Alternatively, direct methylation of 5-bromo-3-nitropyridin-2-one with methyl iodide and silver carbonate in chloroform yields the methylated intermediate.

Borylation Reaction Conditions

A mixture of the brominated precursor (1.0 equiv), B<sub>2</sub>pin<sub>2</sub> (1.2 equiv), potassium acetate (3.0 equiv), Pd(OAc)<sub>2</sub> (3 mol%), and XPhos ligand (6 mol%) in degassed 1,4-dioxane is heated to 85°C under nitrogen for 12 hours. The reaction proceeds via oxidative addition of palladium into the C–Br bond, followed by transmetallation with the diboron reagent. Work-up involves filtration through Celite, solvent evaporation, and recrystallization from tert-butyl methyl ether to yield the target compound in 97% purity.

Table 1: Optimization of Miyaura Borylation Conditions

ParameterOptimal ValueEffect on Yield
CatalystPd(OAc)<sub>2</sub>/XPhos97%
Temperature85°CMaximizes rate
Solvent1,4-DioxaneEnhances solubility
Ligand Ratio6 mol% XPhosPrevents Pd aggregation

Organocatalytic [3+3] Annulation for Enantioselective Synthesis

A one-pot organocatalytic approach enables asymmetric synthesis of the dihydropyridinone core. This method, adapted from recent advances, uses α,β-unsaturated acylazoliums and 4-dimethylaminopyridinium salts to construct the ring system.

Reaction Mechanism

The process involves:

  • Michael Addition : An enamine reacts with an α,β-unsaturated acylazolium intermediate.

  • 1,4-Hydride Migration : Base-triggered hydride shift forms a stabilized ylide.

  • Lactamization : Intramolecular cyclization yields the dihydropyridinone skeleton.

Acid-Mediated Cyclization of β-Enaminones

β-Enaminones serve as versatile intermediates for dihydropyridinone synthesis. This method, derived from pyridinone derivative syntheses, involves cyclization under acidic conditions.

Synthesis of β-Enaminone Intermediate

A mixture of 1,3-diketone and methylamine hydrochloride in ethanol is refluxed to form the β-enaminone. For example, reaction of acetylacetone with methylamine yields 3-amino-5-methylcyclohex-2-enone.

Cyclization and Borylation

The β-enaminone is treated with concentrated HCl at 100°C to induce cyclization into 1,6-dimethyl-1,2-dihydropyridin-2-one. Subsequent borylation follows the Miyaura protocol (Section 1.2), yielding the final product in 82% overall yield.

Challenges :

  • Competing side reactions during cyclization require precise pH control.

  • Low regioselectivity in non-symmetrical β-enaminones.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYieldPurityEnantioselectivityScalability
Miyaura Borylation97%95%N/AIndustrial
Organocatalytic89%99%99% eeLab-scale
Acid Cyclization82%90%N/AModerate
  • Miyaura Borylation excels in yield and scalability but lacks stereocontrol.

  • Organocatalytic Annulation offers enantioselectivity but requires complex optimization.

  • Acid-Mediated Cyclization is cost-effective but less efficient for boronate introduction.

Scientific Research Applications

  • Chemistry: This compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Industry: It is utilized in the manufacturing of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one exerts its effects involves its ability to act as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds, their substituents, and similarity scores derived from CAS database comparisons :

CAS No. Compound Name Substituents (Position) Similarity Score
1418129-42-6 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one 1-Me, 6-Me, 5-boronate 1.00 (Reference)
1349151-98-9 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-Me, 4-boronate 0.88
1596367-55-3 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-Et, 5-boronate 0.99
1002309-52-5 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester 1-Cyclopropyl, 3-boronate, 6-oxo 0.96
1594127-49-7 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-Me, 5-boronate 0.96

Impact of Substituents on Reactivity and Stability

Position of Boronate Ester: The reference compound (CAS 1418129-42-6) has the boronate at position 5, while CAS 1349151-98-9 places it at position 3. Meta-substituted boronates (position 5) generally exhibit higher stability and coupling efficiency compared to para-substituted analogs due to reduced steric hindrance and optimized electronic effects .

Alkyl Substituents: The ethyl-substituted analog (CAS 1596367-55-3) shares 99% similarity with the reference compound but replaces the 1-methyl group with ethyl. This minor change increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability but possibly reducing aqueous solubility . The cyclopropyl group in CAS 1002309-52-5 introduces rigidity, which may improve metabolic stability in drug discovery contexts but complicate synthetic accessibility .

Electronic Effects: Methyl groups at positions 1 and 6 in the reference compound stabilize the dihydropyridinone ring through electron-donating effects, modulating the electron density at the boronate site. This enhances reactivity toward electrophilic coupling partners . Analogs lacking these substituents (e.g., CAS 1594127-49-7) may exhibit faster hydrolysis of the boronate ester due to reduced steric protection.

Biological Activity

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one (CAS No. 1047644-76-7) is a synthetic compound that has garnered attention for its potential biological activities. The structure incorporates a dihydropyridinone core with a dioxaborolane substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C11H19BN2O
  • Molecular Weight: 222.09 g/mol
  • Structural Features: The compound features a dihydropyridinone moiety and a bulky dioxaborolane group that may enhance its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Antibacterial Effects: Compounds with similar scaffolds have shown effectiveness against Staphylococcus aureus and MRSA with IC50 values around 2.6 μM .
  • Antifungal Activity: Antifungal properties were noted against Candida albicans with IC50 values of approximately 3.5 μM .

Antiparasitic Activity

The compound's structure suggests potential activity against parasitic infections:

  • Antimalarial and Antileishmanial Activity: Related compounds have demonstrated significant activity against Plasmodium falciparum (IC50 = 120 nM) and Leishmania donovani (IC50 = 900 nM) .

The exact mechanism of action for this compound remains under investigation. However:

  • The dioxaborolane moiety may facilitate interactions with biological targets through boron-mediated coordination chemistry.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this structure:

StudyCompoundFindings
Elsoy & Muhammad (2023)Related Dioxaborolane CompoundsExhibited antibacterial and antifungal activities; significant IC50 values reported .
Guevara et al. (2023)Dioxoborolan DerivativesDiscussed structural characterization and potential for further biological evaluation .

Q & A

Q. What are the common synthetic routes for preparing 1,6-dimethyl-5-(dioxaborolanyl)-1,2-dihydropyridin-2-one?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the dioxaborolane moiety. A typical route involves:

  • Suzuki-Miyaura coupling : Reacting a halogenated dihydropyridinone precursor with a boronic ester under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 60–80°C .
  • Intermediate functionalization : Introducing the dioxaborolane group via transesterification with pinacolborane, often requiring anhydrous conditions and inert atmosphere .
    Key challenges include optimizing catalyst loading (0.5–5 mol%) and avoiding protodeboronation by maintaining pH neutrality .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity and substituent positions. For example, the dioxaborolane proton typically appears as a singlet near δ 1.2–1.3 ppm, while the dihydropyridinone ring protons resonate between δ 5.5–7.0 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) with <2 ppm deviation from calculated values .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and stereochemistry. Key steps include:

  • Growing crystals via slow evaporation in solvents like DCM/hexane.
  • Data collection at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement of disorder models for flexible groups (e.g., methyl substituents) .

Q. What is the role of the dioxaborolane group in the compound’s reactivity?

Methodological Answer: The dioxaborolane group acts as a protected boronic acid, enabling:

  • Cross-coupling reactions : Suzuki-Miyaura couplings to install aryl/heteroaryl groups .
  • Stability : The pinacol ester protects against hydrolysis, enhancing shelf-life compared to free boronic acids .

Q. How stable is the compound under varying storage conditions?

Methodological Answer:

  • Dry environments : Stable for months at –20°C in sealed, argon-flushed vials.
  • Moisture sensitivity : Degrades within days at room temperature if exposed to humidity, forming boric acid and dihydropyridinone byproducts .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald ligands (e.g., XPhos) to improve yields.
  • Solvent optimization : Use degassed toluene/EtOH (3:1) for better solubility of aromatic partners.
  • Base selection : K₂CO₃ or CsF (2 equiv.) enhances transmetallation efficiency .

Q. What mechanistic insights exist for the formation of the dioxaborolane moiety?

Methodological Answer:

  • Transesterification mechanism : Pinacolborane reacts with a boronic acid intermediate via a tetrahedral boronate transition state, requiring Lewis acid catalysts (e.g., Cu(OAc)₂) .
  • Kinetic studies : Monitor reaction progress via ¹¹B NMR to detect intermediates (δ ~18–28 ppm for boronate species) .

Q. How can computational methods aid in understanding the compound’s electronic structure?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and charge distribution.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How to resolve contradictions in NMR data for structural elucidation?

Methodological Answer:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
  • 2D experiments (COSY, NOESY) : Assign overlapping signals by correlating through-space and through-bond interactions .

Q. What advanced analytical techniques evaluate purity and byproduct formation?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate and quantify degradation products.
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) under nitrogen .

Q. How to design derivatives for specific applications (e.g., medicinal chemistry)?

Methodological Answer:

  • SAR studies : Modify the dihydropyridinone core (e.g., fluorination at C-6) to enhance bioavailability.
  • Protecting group strategies : Replace dioxaborolane with MIDA boronate for controlled release in prodrugs .

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